N-(oxan-4-yl)pyridine-2-carboxamide
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Overview
Description
N-(oxan-4-yl)pyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides It is characterized by the presence of a pyridine ring attached to a carboxamide group and an oxan-4-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxan-4-yl)pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with oxan-4-ylamine under specific conditions. One common method involves the use of a condensation reaction, where the carboxylic acid group of pyridine-2-carboxylic acid reacts with the amine group of oxan-4-ylamine to form the carboxamide linkage. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N-(oxan-4-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the carboxamide group to an amine group, typically using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated derivatives
Reduction: Amine derivatives
Substitution: Halogenated or alkylated pyridine derivatives
Scientific Research Applications
N-(oxan-4-yl)pyridine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Mechanism of Action
The mechanism of action of N-(oxan-4-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can disrupt the metabolic processes of ureolytic bacteria, making it a potential therapeutic agent against infections caused by these bacteria .
Comparison with Similar Compounds
Similar Compounds
N-(oxan-4-yl)methylpyrrolidine-2-carboxamide hydrochloride: Similar in structure but with a pyrrolidine ring instead of a pyridine ring.
5-bromo-N-(oxan-4-yl)pyridine-2-carboxamide: Contains a bromine substituent on the pyridine ring, which can alter its chemical reactivity and biological activity.
Uniqueness
N-(oxan-4-yl)pyridine-2-carboxamide is unique due to its specific combination of the pyridine ring and oxan-4-yl substituent, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14N2O2 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
N-(oxan-4-yl)pyridine-2-carboxamide |
InChI |
InChI=1S/C11H14N2O2/c14-11(10-3-1-2-6-12-10)13-9-4-7-15-8-5-9/h1-3,6,9H,4-5,7-8H2,(H,13,14) |
InChI Key |
GRIYPQPTVDTUQE-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1NC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
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